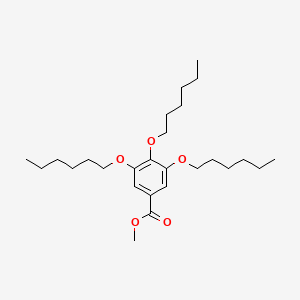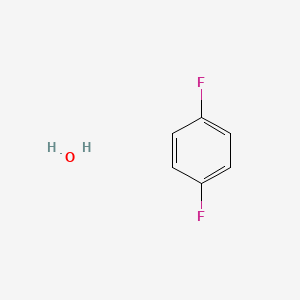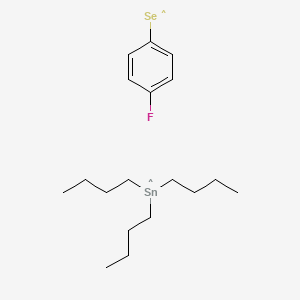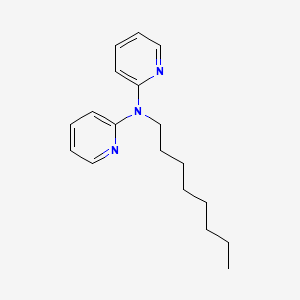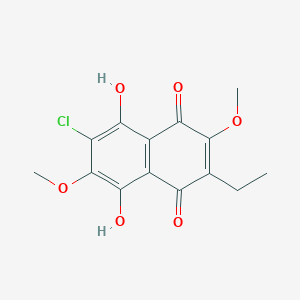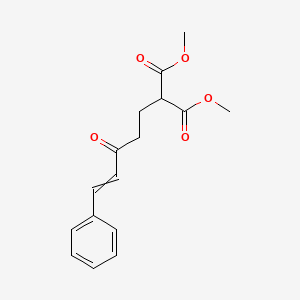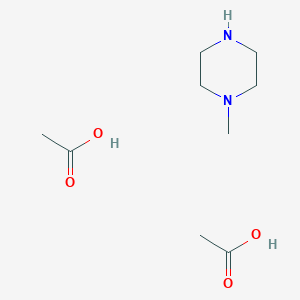![molecular formula C32H52N2O6 B14258370 2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid CAS No. 387816-60-6](/img/structure/B14258370.png)
2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid is a complex organic compound characterized by its unique structure, which includes a phenylene group linked to two carbonylazanediyl groups, each further connected to a didodecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenediamine with dodecanoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then further reacted with another equivalent of dodecanoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives may have potential as bioactive agents or in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid involves its interaction with specific molecular targets. The carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. Additionally, the long aliphatic chains may interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dinicotinic acid
Uniqueness
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid is unique due to its specific structure, which combines a phenylene core with carbonylazanediyl linkages and long aliphatic chains. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
387816-60-6 |
|---|---|
Molekularformel |
C32H52N2O6 |
Molekulargewicht |
560.8 g/mol |
IUPAC-Name |
2-[[4-(1-carboxyundecylcarbamoyl)benzoyl]amino]dodecanoic acid |
InChI |
InChI=1S/C32H52N2O6/c1-3-5-7-9-11-13-15-17-19-27(31(37)38)33-29(35)25-21-23-26(24-22-25)30(36)34-28(32(39)40)20-18-16-14-12-10-8-6-4-2/h21-24,27-28H,3-20H2,1-2H3,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
InChI-Schlüssel |
PWUJBCHZFYDIAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NC(CCCCCCCCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)

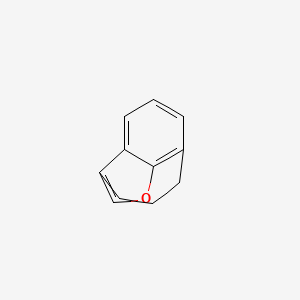
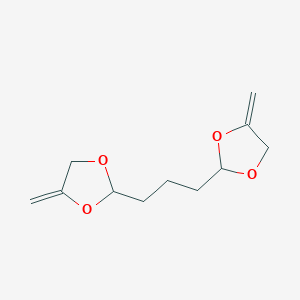
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
